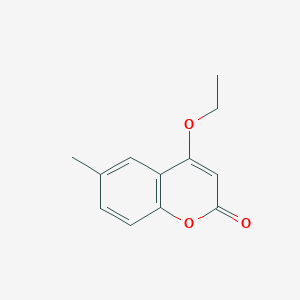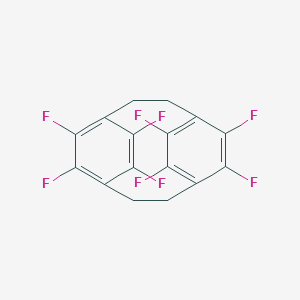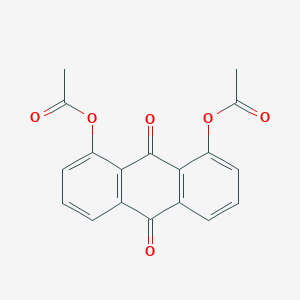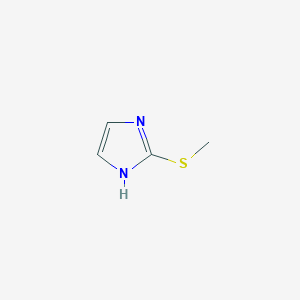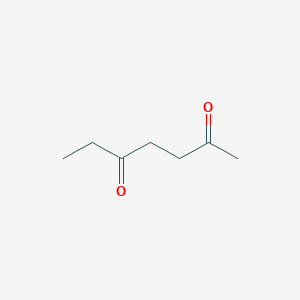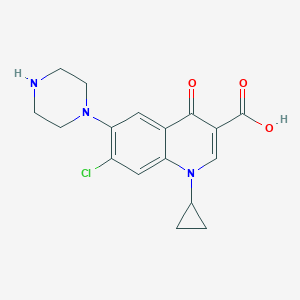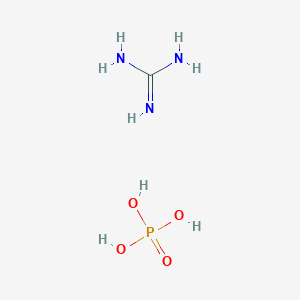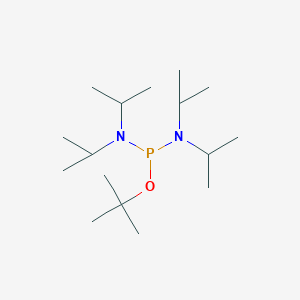
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonpeptide Agonist of GPR14/Urotensin-II Receptor
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor. It exhibits selectivity and potency, suggesting its utility as a pharmacological research tool and potential drug lead (Croston et al., 2002).
Potential Antidepressant Agents
This compound has been investigated as a potential antidepressant agent. The study explored its efficacy in animal models of depression, noting its relative lack of anticholinergic side effects, which positions it as a promising candidate for further evaluation (Clark et al., 1979).
Generation of Structurally Diverse Compounds
It serves as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This versatility in chemical reactions broadens the scope of its applications in medicinal chemistry (Roman, 2013).
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties, demonstrating potential as a candidate for optical device applications such as optical limiters (Rahulan et al., 2014).
Spectroscopic Characterization and Crystal Structures
Spectroscopic and crystallographic studies of this compound and its derivatives contribute to a better understanding of their structural properties. This information is crucial for identification and development of new compounds (Kuś et al., 2016).
Interaction with DNA
Studies have shown its interaction with DNA, using electrochemical assays. This interaction is critical for understanding its potential as a DNA-targeted agent or drug candidate (Istanbullu et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride involves the reaction of 4-chloroacetophenone with dimethylamine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": ["4-chloroacetophenone", "dimethylamine", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: 4-chloroacetophenone is reacted with dimethylamine in the presence of a base such as sodium hydroxide to yield 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one.", "Step 2: The resulting product is then reduced with sodium borohydride to yield the corresponding alcohol.", "Step 3: The alcohol is then reacted with hydrochloric acid to yield 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride."] } | |
Número CAS |
1798-83-0 |
Fórmula molecular |
C11H15Cl2NO |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-3-oxopropyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H |
Clave InChI |
MQURAWQCJQTMJM-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl |
SMILES canónico |
C[NH+](C)CCC(=O)C1=CC=C(C=C1)Cl.[Cl-] |
| 1798-83-0 5409-48-3 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






